

Discovery of NCGC00138783: A Small Molecule Binder of SIRP α for Cancer Immunotherapy

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Compound of Interest

Compound Name: NCGC00138783 TFA

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An In-depth Technical Guide on the Identification and Characterization of a Novel SIRP α -CD47 Interaction Inhibitor

The CD47-SIRP α signaling axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages.[1][2] Signal regulatory protein α (SIRP α), a transmembrane glycoprotein primarily expressed on myeloid cells, interacts with the ubiquitously expressed CD47 on healthy and malignant cells, transmitting a "don't eat me" signal that inhibits macrophage-mediated clearance.[1][3] Blockade of this interaction has shown considerable promise as a therapeutic strategy in oncology.[4][5] This technical guide details the discovery and characterization of NCGC00138783, a small molecule inhibitor that selectively binds to SIRP α , thereby disrupting the CD47-SIRP α axis.[6][7]

Quantitative Data Summary

The discovery and initial characterization of NCGC00138783 involved a series of quantitative high-throughput screening (qHTS) assays and subsequent validation studies. The key quantitative data for NCGC00138783 are summarized in the table below.

Parameter	Value	Assay Method	Reference
IC50	50 μ M	Not Specified	[6]
IC50	40 μ M	Laser Scanning Cytometry (LSC)	[7]

Note: The discrepancy in reported IC50 values may be attributable to different assay formats and experimental conditions.

Experimental Protocols

The identification of NCGC00138783 was the result of a rigorous screening and validation process. The key experimental methodologies employed are detailed below.

Quantitative High-Throughput Screening (qHTS)

A large chemical library was screened to identify small molecules that disrupt the CD47-SIRP α interaction using two primary biochemical assay formats: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and a bead-based luminescent oxygen channeling assay (AlphaScreen).^{[7][8]}

TR-FRET Assay Protocol:

- Recombinant human SIRP α and CD47 proteins, tagged with donor and acceptor fluorophores respectively, are dispensed into microtiter plates.
- Test compounds, including NCGC00138783, are added to the wells.
- The plates are incubated to allow for protein-protein interaction and compound binding.
- Following incubation, the plates are read on a TR-FRET-compatible plate reader.
- Inhibition of the CD47-SIRP α interaction by a compound results in a decrease in the FRET signal.
- Dose-response curves are generated to determine the potency (IC50) of the active compounds.

AlphaScreen Assay Protocol:

- Donor and acceptor beads, coated with anti-tag antibodies recognizing tagged SIRP α and CD47 proteins, are used.

- Tagged SIRP α and CD47 proteins are incubated with the beads in the presence of test compounds.
- In the absence of an inhibitor, the proximity of the donor and acceptor beads upon protein-protein interaction results in the generation of a chemiluminescent signal.
- Disruption of the CD47-SIRP α interaction by an inhibitor leads to a reduction in the AlphaScreen signal.
- This orthogonal assay serves to confirm the inhibitory activity of compounds identified in the primary screen and to eliminate false positives.[8]

Laser Scanning Cytometry (LSC) Cell-Based Binding Assay

To validate the activity of hit compounds in a more physiologically relevant context, a cell-based binding assay using laser scanning cytometry was developed.[9]

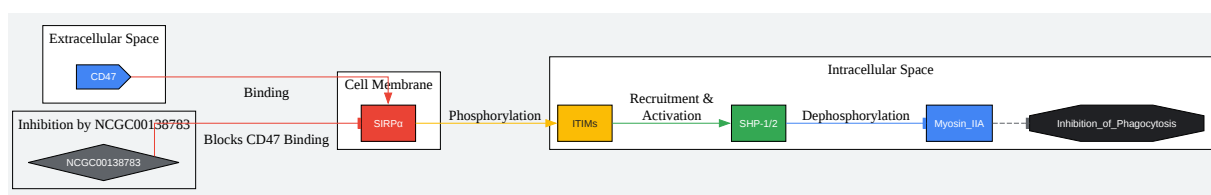
LSC Assay Protocol:

- Jurkat cells, which endogenously express CD47, are used as the cellular substrate.
- Cells are incubated with a fluorescently labeled recombinant SIRP α protein.
- Test compounds, such as NCGC00138783, are added at varying concentrations to compete for SIRP α binding to cell surface CD47.
- Following incubation and washing steps, the cells are analyzed by laser scanning cytometry to quantify the amount of fluorescent SIRP α bound to the cell surface.
- A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of the CD47-SIRP α interaction.
- This assay confirmed that NCGC00138783 has an IC₅₀ value of 40 μ M in a cell-based format.[7]

Visualizations

SIRP α Signaling Pathway

The binding of CD47 to SIRP α initiates a signaling cascade that ultimately inhibits macrophage phagocytosis. Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRP α become phosphorylated.[1] This leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[5][10] These phosphatases then dephosphorylate downstream targets, including components of the cytoskeletal machinery like myosin IIA, which is critical for the engulfment process.[1][10]

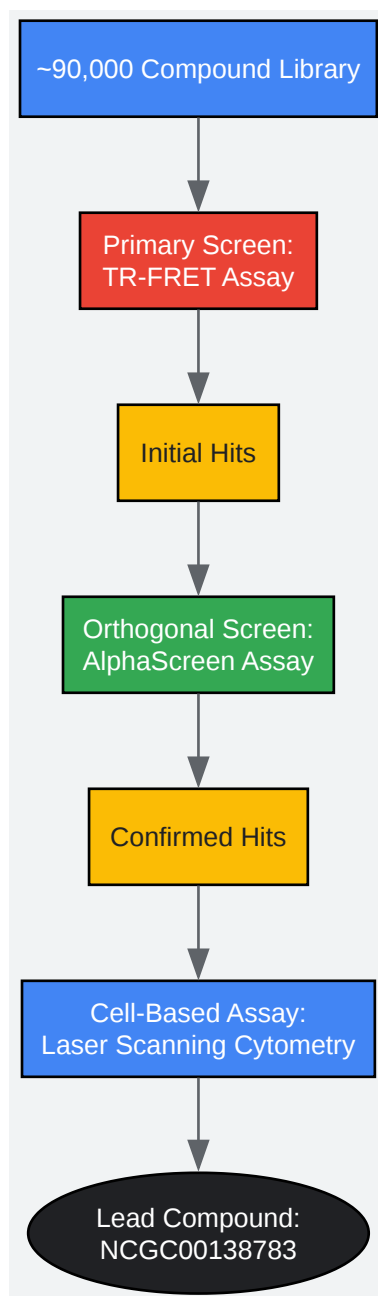


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Caption: The CD47-SIRP α signaling cascade leading to the inhibition of phagocytosis.

Experimental Workflow for NCGC00138783 Discovery

The discovery of NCGC00138783 followed a logical progression from a large-scale primary screen to more focused validation and characterization assays.

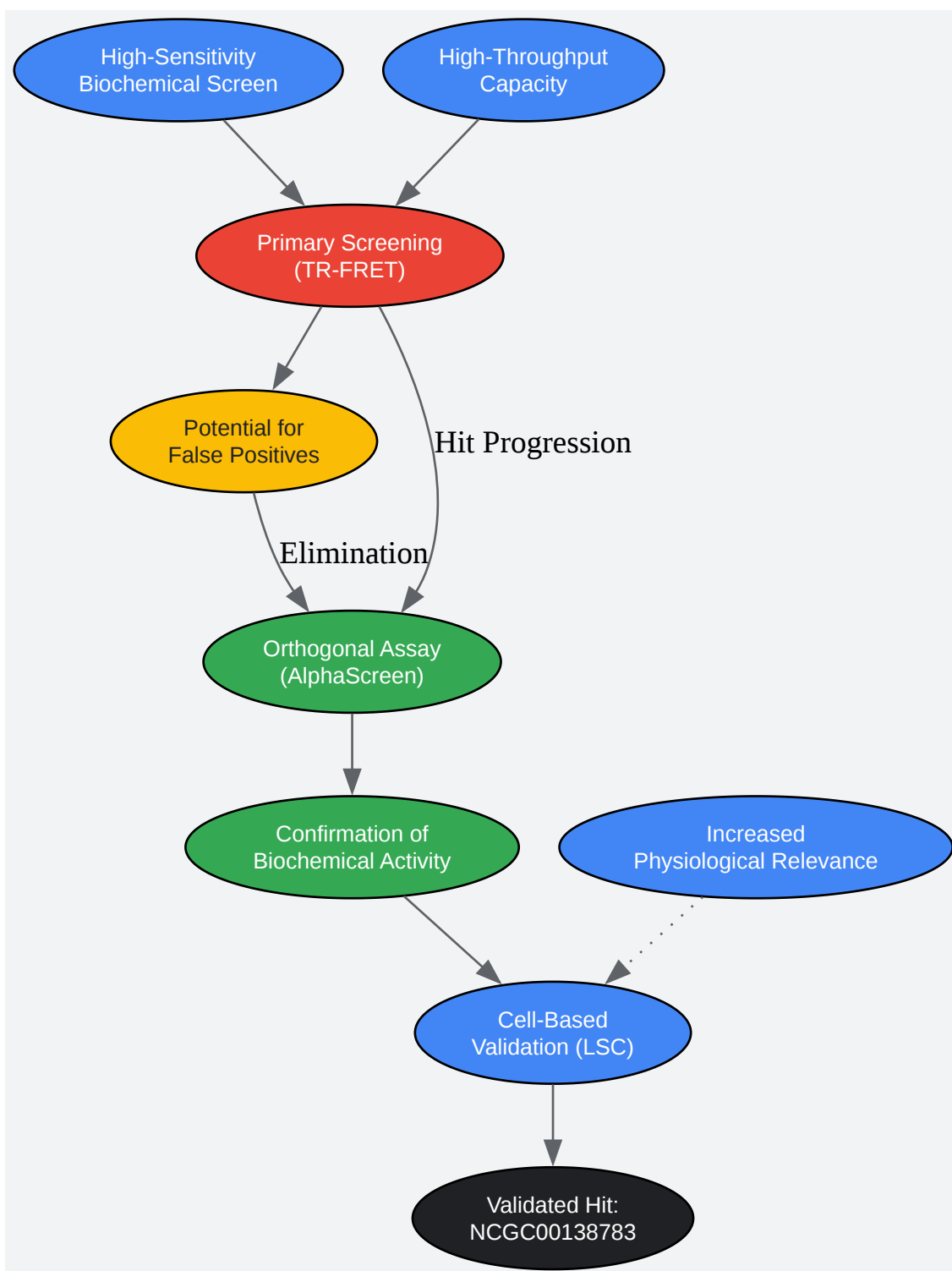


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Caption: High-throughput screening and validation workflow for the discovery of NCGC00138783.

Logical Relationship of the Discovery Process

The rationale behind the discovery process was to employ a high-sensitivity primary assay to cast a wide net, followed by increasingly stringent and physiologically relevant assays to confirm activity and eliminate artifacts.



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Caption: Logical flow of the assay cascade for the identification of a validated SIRP α binder.

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